1H-Pyrazolo[3,4-c]pyridin-3-amine
Description
Nomenclature and Structural Context
1H-Pyrazolo[3,4-c]pyridin-3-amine, identified by the CAS number 76006-17-2, belongs to the pyrazolopyridine class of compounds. chemicalbook.comambeed.comarctomsci.combldpharm.comarctomsci.com This family of molecules is characterized by a fused pyrazole (B372694) and pyridine (B92270) ring system. The nomenclature specifies the arrangement of the fused rings and the position of the amine group. The "1H" indicates the position of the hydrogen atom on the pyrazole ring, and "[3,4-c]" describes the fusion of the pyrazole and pyridine rings. The "-3-amine" denotes the attachment of an amino group at the 3rd position of the pyrazolo[3,4-c]pyridine core.
The core structure of this compound is a bioisostere of purine (B94841), a key component of nucleic acids. This structural similarity to purine derivatives, which are fundamental to a vast range of biological processes, is a primary reason for the compound's growing importance in medicinal chemistry. rsc.org This resemblance allows it to interact with a variety of cellular proteins that have purine-binding pockets, opening avenues for its use in developing targeted therapies. rsc.org
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76006-17-2 chemicalbook.comambeed.comarctomsci.combldpharm.comarctomsci.com |
| Molecular Formula | C6H6N4 chemicalbook.comambeed.com |
| Molecular Weight | 134.14 g/mol chemicalbook.comambeed.com |
| Synonyms | 3-Amino-6-azaindole, 3-Amino-1H-pyrazolo[3,4-c]pyridine, 3-Amino-6-aza-1H-indazole chemicalbook.com |
Historical Overview of Pyrazolopyridine Research
The exploration of pyrazole and its derivatives dates back to the late 19th century. youtube.com The synthesis of the pyrazole ring system was a significant milestone in heterocyclic chemistry. youtube.com Research into fused pyrazole systems, such as pyrazolopyridines, followed as chemists sought to create novel molecular frameworks with diverse biological activities. While much of the early and extensive research has focused on isomers like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, the interest in the pyrazolo[3,4-c]pyridine scaffold has been more recent but is rapidly growing. mdpi.comekb.eg
A notable advancement in the synthesis of the pyrazolo[3,4-c]pyridine core was an adaptation of the classic Huisgen indazole synthesis. rsc.org More recent developments have focused on efficient and scalable synthetic routes to produce 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. rsc.org These halogenated intermediates are particularly valuable as they allow for a variety of subsequent chemical modifications, enabling the creation of a diverse library of derivatives for biological screening. rsc.org This "vectorial functionalisation" allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in modern drug discovery. rsc.orgrsc.org
Significance in Medicinal Chemistry and Pharmaceutical Research
The structural similarity of the 1H-pyrazolo[3,4-c]pyridine core to purine makes it a privileged scaffold in medicinal chemistry. rsc.org Purine derivatives are ubiquitous in biological systems, and as such, many enzymes and receptors have evolved to bind them. By mimicking this essential structure, pyrazolo[3,4-c]pyridine derivatives can be designed to interact with these biological targets, leading to a wide range of potential therapeutic applications, including anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org
The ability to selectively functionalize the pyrazolo[3,4-c]pyridine scaffold at multiple positions (N-1, N-2, C-3, C-5, and C-7) is a significant advantage in drug discovery. rsc.orgrsc.org This allows for the fine-tuning of the molecule's properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target. This approach is central to fragment-based drug discovery (FBDD), where small, simple molecules (fragments) that bind to a target are identified and then elaborated into more potent lead compounds. rsc.orgrsc.org
While much of the published research has focused on the broader class of pyrazolopyridines, the unique structural arrangement of the [3,4-c] isomer offers distinct possibilities for creating novel intellectual property and developing drugs with new mechanisms of action. Research on related pyrazolopyridine isomers has demonstrated their potential as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govscirp.orgnih.gov For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been investigated as potent inhibitors of TANK-binding kinase 1 (TBK1), an important target in innate immunity and oncology. nih.gov Although specific data for this compound is still emerging, the foundational research on the broader pyrazolopyridine family strongly suggests its potential as a source of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRIKTZAOPKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452008 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-17-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Derivatives
Strategies for Pyrazole (B372694) Ring Formation onto a Pyridine (B92270) Ring
This approach begins with a functionalized pyridine derivative, upon which the pyrazole ring is annulated. chim.it Various methods have been developed to achieve this transformation.
Condensation reactions are a cornerstone in the synthesis of pyrazole-fused systems. These reactions typically involve the cyclization of a hydrazine (B178648) derivative with a suitably functionalized pyridine precursor containing a 1,3-dicarbonyl or equivalent electrophilic functionality. nih.gov For instance, the reaction of a pyridine derivative bearing a β-ketonitrile or a related group with hydrazine can lead to the formation of the pyrazole ring. The specific substituents on both the pyridine and hydrazine starting materials will ultimately dictate the final substitution pattern on the pyrazolopyridine product.
A notable example involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, which is a widely used strategy for creating pyrazolo[3,4-b]pyridines. mdpi.com This principle can be adapted for the synthesis of the [3,4-c] isomer by selecting appropriately substituted pyridine precursors.
A common and versatile method for constructing the pyrazolo[3,4-b]pyridine scaffold involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov This reaction proceeds through the initial formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final bicyclic system. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound. If the dicarbonyl is unsymmetrical, a mixture of regioisomers can be formed. nih.gov
| Starting 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Product | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Acetylacetone | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-1,3-diphenylpyrazole | Dibenzoylmethane | 1,3,5,7-Tetraphenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate. wikipedia.org This reaction can be adapted for the synthesis of pyrazolopyridines by substituting the aniline with an aminopyridine. Specifically, to form a 1H-pyrazolo[3,4-c]pyridin-3-amine, a suitably substituted diaminopyridine would be required as the starting material. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, followed by a thermal cyclization to form the fused pyridine ring. wikipedia.org Subsequent chemical transformations would be necessary to introduce the amino group at the 3-position of the pyrazole ring. While traditionally used for quinoline (B57606) synthesis, the principles of the Gould-Jacobs reaction offer a potential, albeit less direct, route to the pyrazolo[3,4-c]pyridine scaffold.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. longdom.org Several MCRs have been developed for the synthesis of pyrazolopyridines. A common strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, a 5-aminopyrazole, and a nitrogen source like ammonium (B1175870) acetate (B1210297). longdom.orgchemmethod.com The reaction likely proceeds through the initial formation of an α,β-unsaturated ketone via a Knoevenagel condensation, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization to afford the pyrazolopyridine core. nih.gov
A pseudo-six-component synthesis of tetrahydrodipyrazolopyridines has been reported using an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and urea (B33335), with urea serving as an in-situ source of ammonia. chemmethod.com This highlights the versatility of multicomponent strategies in accessing diverse pyrazolopyridine derivatives.
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product Type | Reference |
| Enaminone | Benzaldehyde | Hydrazine-HCl | Ethyl Cyanoacetate | Ammonium Acetate | Pyrazolo[3,4-b]pyridine | longdom.org |
| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | - | - | 1H-Pyrazolo[3,4-b]quinoline | preprints.org |
| Aniline | Aromatic Aldehyde | 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-5-one | - | - | 4-Aryl-1H-pyrazolo[3,4-b]quinoline | preprints.org |
Strategies for Pyridine Ring Formation onto a Pyrazole Ring
An alternative and widely employed approach involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrazole core. mdpi.com This strategy often utilizes 3-aminopyrazole (B16455) or its derivatives as the key starting material. The 3-aminopyrazole acts as a dinucleophile, reacting with a 1,3-bielectrophilic partner to form the pyridine ring. nih.gov
One of the earliest examples of this approach involved treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid. mdpi.com More contemporary methods utilize a variety of 1,3-bielectrophiles, including α,β-unsaturated ketones and their precursors. The reaction typically proceeds via a Michael addition of the aminopyrazole to the α,β-unsaturated system, followed by an intramolecular condensation and subsequent aromatization to furnish the pyrazolopyridine. nih.gov
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated methods for constructing the pyrazolo[3,4-c]pyridine skeleton. These approaches often focus on efficiency, selectivity, and the ability to introduce diverse functionalities. adelaide.edu.au
One such advanced method involves a cascade 6-endo-dig cyclization. This reaction can be used for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines starting from 5-aminopyrazoles and alkynyl aldehydes. nih.gov The reaction proceeds via the activation of the carbon-carbon triple bond using silver, iodine, or N-bromosuccinimide (NBS), demonstrating excellent regioselectivity and functional group tolerance. nih.gov
Furthermore, a novel pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been developed from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. rsc.org This method utilizes a sulfonic acid-supported amorphous carbon catalyst and proceeds via a sequential opening/closing cascade reaction at room temperature. rsc.org
Selective functionalization of the pyrazolo[3,4-c]pyridine scaffold itself represents another advanced approach. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines have been synthesized and then selectively elaborated at various positions. rsc.org This includes N-alkylation, tandem borylation and Suzuki-Miyaura cross-coupling at C-3, Buchwald-Hartwig amination at C-5, and selective metalation and subsequent reactions at C-7. rsc.org These late-stage functionalization techniques are particularly valuable in medicinal chemistry for the rapid generation of compound libraries.
Palladium-Catalyzed Buchwald–Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing aryl amines from aryl halides and has been successfully applied to the functionalization of pyrazolopyridine scaffolds. rsc.org Specifically, it allows for the introduction of amino groups at the C5-position of 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.orgworktribe.com
The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org Several generations of catalyst systems have been developed, expanding the scope of the reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For instance, the use of sterically hindered phosphine ligands has proven effective for many challenging couplings. wikipedia.org The choice of palladium source, ligand, and base is crucial for the reaction's success and can significantly influence the yield and selectivity. beilstein-journals.org
The general mechanism proceeds through a catalytic cycle involving:
Oxidative addition of the aryl halide to the Pd(0) catalyst.
Association of the amine with the palladium complex.
Deprotonation of the amine by the base.
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org
A key advantage of the Buchwald-Hartwig amination is its broad functional group tolerance, making it a valuable tool in complex molecule synthesis. wikipedia.org
Table 1: Examples of Buchwald-Hartwig Amination for Pyrazolopyridine Derivatives
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine derivative | Various amines | Pd(OAc)₂ / XPhos | K₂CO₃ | Moderate to good | worktribe.com |
| 4-Bromo-1-tritylpyrazole | Piperidine (B6355638) | Pd(dba)₂ / tBuDavePhos | NaOtBu | Good | nih.gov |
This table is illustrative and specific conditions can vary.
Tandem C-H Borylation and Suzuki–Miyaura Cross-Coupling
A tandem reaction sequence involving iridium-catalyzed C-H borylation followed by palladium-catalyzed Suzuki–Miyaura cross-coupling provides an efficient method for the C3-functionalization of the 1H-pyrazolo[3,4-c]pyridine core. rsc.orgworktribe.com This one-pot, two-step process allows for the direct introduction of aryl or heteroaryl substituents at the C3-position without the need for pre-functionalized starting materials. worktribe.comresearchgate.net
The first step is the regioselective borylation of the C-H bond at the C3-position, typically catalyzed by an iridium complex such as [Ir(COD)OMe]₂ with a bipyridine ligand (e.g., dtbpy). worktribe.comresearchgate.net The resulting boronate ester intermediate is then directly subjected to Suzuki–Miyaura cross-coupling with an appropriate aryl or heteroaryl halide in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. worktribe.comresearchgate.net
This tandem strategy is highly valuable in fragment-based drug discovery (FBDD) as it enables the rapid elaboration of the heterocyclic scaffold to explore structure-activity relationships. rsc.orgworktribe.com
Table 2: Tandem C-H Borylation and Suzuki–Miyaura Cross-Coupling of a 1H-Pyrazolo[3,4-c]pyridine Derivative
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1. C-H Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW | C3-borylated pyrazolopyridine | worktribe.com |
Ar-X represents an aryl or heteroaryl halide. MW stands for microwave irradiation.
Regioselective Metalation with TMPMgCl•LiCl
Regioselective metalation using sterically hindered magnesium bases, such as 2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex (TMPMgCl·LiCl), is a powerful technique for the functionalization of heterocyclic compounds. researchgate.netthieme-connect.de This method has been successfully applied to the selective deprotonation of the C7-position of the 1H-pyrazolo[3,4-c]pyridine nucleus. rsc.orgworktribe.com
The high kinetic activity and solubility of TMPMgCl·LiCl in THF allow for efficient metalation at low temperatures. thieme-connect.de The resulting magnesiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C7-position. rsc.orgworktribe.com
Furthermore, the magnesiated species can undergo transmetalation with zinc chloride (ZnCl₂) to generate an organozinc intermediate. This intermediate can then participate in subsequent cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. rsc.orgworktribe.com The choice of electrophile or coupling partner determines the final functional group introduced at the C7 position.
Table 3: Regioselective C7-Functionalization via Metalation with TMPMgCl·LiCl
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1. Metalation | TMPMgCl·LiCl, THF, -40 °C | C7-magnesiated pyrazolopyridine | rsc.orgworktribe.com |
| 2. Electrophilic Quench | Electrophile (E⁺), THF, 25 °C | C7-substituted pyrazolopyridine | rsc.orgworktribe.com |
E⁺ represents a generic electrophile. Ar-I represents an aryl iodide.
Negishi Cross-Coupling
The Negishi cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful in the synthesis of complex molecules due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchem-station.com
In the context of 1H-pyrazolo[3,4-c]pyridine synthesis, the Negishi coupling is employed to introduce substituents at positions that have been functionalized with a halide or after a metalation-transmetalation sequence. rsc.orgworktribe.com For instance, following the regioselective metalation of the C7-position with TMPMgCl·LiCl and subsequent transmetalation with ZnCl₂, the resulting organozinc species can be coupled with various aryl halides to afford C7-aryl-1H-pyrazolo[3,4-c]pyridines. rsc.orgworktribe.com
The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, and reaction conditions are crucial for achieving high yields and selectivity. rsc.orgwikipedia.org The Negishi coupling complements other cross-coupling methodologies, expanding the toolbox for the vectorial functionalization of the pyrazolopyridine scaffold. rsc.org
Ultrasonic-Assisted Synthesis
The application of ultrasound irradiation in organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. jocpr.comclockss.org This technique has been successfully utilized in the synthesis of derivatives of 1H-pyrazolo[3,4-b]pyridine, a related isomer of the target compound. jocpr.comjocpr.com
In one example, 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor to synthesize various heterocyclic compounds. jocpr.comjocpr.com Reactions with N-(aryl)-2-chloro-acetamides, 4-substituted benzaldehydes, and indoline-2,3-dione derivatives under ultrasonic irradiation resulted in significantly higher yields (87-93%) and reduced reaction times compared to conventional refluxing methods (70-79% yields). jocpr.comjocpr.com
Catalytic Cyclization Methods
Catalytic cyclization reactions are a cornerstone for the construction of heterocyclic ring systems, including the pyrazolo[3,4-b]pyridine core, which is structurally related to this compound. nih.gov These methods often involve the condensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon.
One notable approach is the cascade 6-endo-dig cyclization reaction for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This reaction can be switched to produce either halogenated or non-halogenated products by using different catalysts such as silver, iodine, or N-bromosuccinimide (NBS) to activate the alkyne. nih.gov This method exhibits a broad substrate scope, good functional group tolerance, and excellent regioselectivity. nih.gov
Another strategy involves the condensation of 5-aminopyrazole derivatives with activated carbonyl compounds, such as ethyl 2,4-dioxo-4-phenylbutanoate, in refluxing acetic acid to yield ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields. rsc.org These catalytic cyclization methods provide efficient and versatile routes to the pyrazolopyridine framework.
Diazotization and Substitution Reactions
Diazotization of an amino group on the pyrazole ring, followed by substitution or cyclization, is a classical and effective strategy for synthesizing fused heterocyclic systems like pyrazolo[3,4-d] beilstein-journals.orgwikipedia.orgjocpr.comtriazin-4-ones from 5-amino-1H-pyrazole-4-carbonitriles. conicet.gov.ar This methodology can also be applied to the synthesis and functionalization of pyrazolopyridines.
For instance, the 3-amino group in 3-aminopyrazolo[3,4-b]pyridines behaves like a typical aromatic amine and can be diazotized. cdnsciencepub.com The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions. Deamination of the diazonium species has been reported to yield the parent 1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com Furthermore, iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines provides a route to 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are valuable precursors for further functionalization via cross-coupling reactions. researchgate.net
The reaction of 1°-aryl amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, produces relatively stable diazonium salts. libretexts.org These intermediates can then be transformed into a variety of functional groups, highlighting the synthetic utility of diazotization reactions in the chemistry of aminopyrazolopyridines.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Halo-1H-pyrazolo[3,4-c]pyridines |
| 4-Bromo-1-tritylpyrazole |
| Piperidine |
| 1H-Pyrazolo[3,4-b]pyridine |
| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine |
| N-(aryl)-2-chloro-acetamides |
| 4-Substituted benzaldehydes |
| Indoline-2,3-dione |
| 5-Aminopyrazole |
| Alkynyl aldehydes |
| Ethyl 2,4-dioxo-4-phenylbutanoate |
| Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate |
| 5-Amino-1H-pyrazole-4-carbonitriles |
| Pyrazolo[3,4-d] beilstein-journals.orgwikipedia.orgjocpr.comtriazin-4-ones |
| 3-Aminopyrazolo[3,4-b]pyridines |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridines |
| 2,2,6,6-Tetramethylpiperidide magnesium chloride-lithium chloride (TMPMgCl·LiCl) |
| Palladium acetate (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| [Ir(COD)OMe]₂ |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Bis(pinacolato)diboron (B₂pin₂) |
| XPhos |
| tBuDavePhos |
| Sodium tert-butoxide (NaOtBu) |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Zinc chloride (ZnCl₂) |
| Sodium nitrite (NaNO₂) |
Transition-Metal-Free Amination Approaches
While transition-metal-catalyzed reactions are common for C-N bond formation, transition-metal-free amination approaches offer advantages in terms of cost, toxicity, and simplified purification. For the synthesis of aminopyrazolopyridines, nucleophilic aromatic substitution (SNAr) represents a key metal-free strategy. This method is particularly effective for precursors containing a suitable leaving group, such as a halogen, at an activated position on the pyridine ring.
The reaction involves the direct displacement of the leaving group by an amine nucleophile. The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups on the heterocyclic ring system, which stabilize the intermediate Meisenheimer complex. In the context of pyrazolopyridines, the nitrogen atoms within the bicyclic core act as inherent electron-withdrawing features, facilitating this type of substitution. For instance, the synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through the condensation reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridines with various aniline derivatives, demonstrating a successful SNAr pathway. researchgate.net This approach avoids the need for metal catalysts, relying on the intrinsic electrophilicity of the pyrazolopyridine scaffold. semanticscholar.org The reaction of 4-chloro-substituted pyrazolo[3,4-b]pyridines with aminoalkylphosphoramidates in refluxing THF also proceeds via nucleophilic aromatic substitution to yield the corresponding aminated products in good yields. semanticscholar.org
Derivatization Strategies
The 1H-pyrazolo[3,4-c]pyridine scaffold possesses multiple sites available for functionalization, allowing for systematic structural modification to explore its chemical space. Vectorial functionalization strategies enable the selective elaboration of the molecule at its N-1, N-2, C-3, C-5, and C-7 positions. rsc.orgresearchgate.net
The pyrazole moiety of the scaffold contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized, typically through alkylation or protection reactions. The regioselectivity of these reactions is often directed by the choice of reagents and reaction conditions. For example, starting from 5-halo-1H-pyrazolo[3,4-c]pyridines, selective functionalization can be achieved. rsc.orgresearchgate.net
Treatment with mesyl chloride (MsCl) and sodium hydride (NaH) in THF leads to preferential mesylation at the N-1 position. Conversely, using (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) under similar basic conditions can yield a mixture of N-1 and N-2 protected isomers, with the N-1 isomer being predominant. The separation of these isomers allows for distinct subsequent functionalization pathways. rsc.orgresearchgate.net
Table 1: Selective N-Functionalization of 5-chloro-1H-pyrazolo[3,4-c]pyridine
| Reagent | Conditions | Product (Position) | Yield | Reference |
|---|---|---|---|---|
| MsCl, NaH | THF, 0 °C to rt, 2 h | N-1-Ms | 92% | researchgate.net |
| SEM-Cl, NaH | THF, 0 °C to rt, 18 h | N-1-SEM | 72% | researchgate.net |
Data sourced from research on 5-halopyrazolo[3,4-c]pyridines. researchgate.net
The C-3 position of the pyrazole ring can be functionalized, although it can be less reactive than other sites. One strategy involves a tandem C-H borylation and Suzuki–Miyaura cross-coupling reaction. rsc.orgresearchgate.net This two-stage sequence allows for the introduction of various aryl groups at the C-3 position. However, it is noted that metalation of an N-2 protected pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl can lead to inefficient functionalization at the C-3 position. researchgate.net
The C-5 position on the pyridine portion of the scaffold is readily functionalized, particularly when it bears a halogen substituent. The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to introduce a variety of amine nucleophiles at this position on 5-halo-1H-pyrazolo[3,4-c]pyridine precursors. rsc.orgresearchgate.net This method allows for the synthesis of diverse C-5 amino-substituted derivatives.
The C-7 position, being part of the pyridine ring, exhibits distinct reactivity that can be exploited for selective functionalization. A highly effective method involves the regioselective metalation of an N-1 protected 5-halo-1H-pyrazolo[3,4-c]pyridine using a mixed magnesium-lithium TMP base (TMPMgCl·LiCl). rsc.orgresearchgate.net This directed metalation generates an organomagnesium intermediate at C-7, which can then be trapped by a range of electrophiles. This strategy provides access to a wide array of C-7 substituted derivatives. researchgate.net
Alternatively, the intermediate organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to form an organozinc reagent. This species can then participate in Negishi cross-coupling reactions to introduce aryl groups at the C-7 position with good to excellent yields. rsc.orgresearchgate.net
Table 2: C-7 Functionalization of N-1 SEM-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine via Metalation
| Reaction Type | Electrophile / Coupling Partner | Conditions | Yield | Reference |
|---|---|---|---|---|
| Electrophilic Trapping | Iodine | 1) TMPMgCl·LiCl, THF, -40 °C; 2) I₂ | 66% | researchgate.net |
| Electrophilic Trapping | 4-chlorobenzaldehyde | 1) TMPMgCl·LiCl, THF, -40 °C; 2) Aldehyde | 48% | researchgate.net |
| Electrophilic Trapping | Diphenyl disulfide | 1) TMPMgCl·LiCl, THF, -40 °C; 2) PhSSPh | 62% | researchgate.net |
| Negishi Coupling | 4-iodotoluene | 1) TMPMgCl·LiCl; 2) ZnCl₂; 3) Ar-I, Pd(dppf)Cl₂ | 83% | researchgate.net |
Data sourced from research on 5-halopyrazolo[3,4-c]pyridines. researchgate.net
The 3-amino group of this compound provides a reactive handle for the formation of Schiff bases (or imines). A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netwikipedia.org The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This initial addition forms an unstable hemiaminal intermediate. researchgate.netwikipedia.org
The subsequent step is a dehydration (elimination of a water molecule) to generate the stable imine, which contains a carbon-nitrogen double bond (C=N). researchgate.netwikipedia.org This reaction is typically catalyzed by either an acid or a base. youtube.com The formation of the C=N-R linkage transforms the primary amino group into a versatile imine functionality, which can be used for further synthetic transformations or to modulate the compound's biological properties. The specific -C=N- group, also known as an azomethine group, is a crucial structural feature for the bioactivity of many Schiff bases. researchgate.net
Oxidation and Reduction Reactions
The functionalization of the 1H-pyrazolo[3,4-c]pyridine core through oxidation and reduction reactions allows for the introduction or modification of various substituents, enhancing the molecular diversity available for further synthetic elaboration.
Oxidation
The oxidation of pyrazolopyridine derivatives primarily targets the nitrogen atom of the pyridine ring, leading to the formation of N-oxides. This transformation alters the electronic properties of the heterocyclic system, making the pyridine ring more susceptible to certain nucleophilic substitution reactions. scripps.eduwikipedia.org While direct oxidation of this compound is not extensively detailed, the chemistry of pyridine N-oxides is well-established and applicable to this scaffold. arkat-usa.org
Common oxidizing agents used for the N-oxidation of pyridines and related heterocycles include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or solutions of hydrogen peroxide in acetic acid. arkat-usa.org Other reagent systems such as sodium perborate (B1237305) in acetic acid or the urea-hydrogen peroxide adduct (UHP) also serve as effective and often milder alternatives for converting nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org The resulting N-oxide functionality can then be used to direct further substitutions or can be removed via reduction if no longer needed. wikipedia.org
Table 1: General Reagents for N-Oxidation of Pyridine Scaffolds
| Reagent | Conditions | Reference |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Typically in a chlorinated solvent like CH₂Cl₂ | arkat-usa.org |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating | arkat-usa.org |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in a solvent | organic-chemistry.org |
Reduction
Reduction reactions are crucial for converting functional groups on the pyrazolo[3,4-c]pyridine ring system. A key application is the reduction of a nitro group, which can be introduced at various positions on the scaffold, to a primary amine. This transformation provides a valuable synthetic handle for subsequent reactions, such as amide bond formation or diazotization.
Another significant reduction reaction is the deoxygenation of the pyridine N-oxide back to the parent pyridine. This is often performed after the N-oxide has served its purpose in directing a substitution reaction. Reagents like phosphorus oxychloride or zinc dust are commonly employed for this transformation. wikipedia.org
In the synthesis of complex derivatives, reduction is also used for the removal of protecting groups. For instance, hydrazine monohydrate has been effectively used to cleave certain protecting groups from pyrazolo[3,4-b]pyridine derivatives, a reaction analogous to reduction that restores a functional group. nih.gov
Halogenation and Alkylation
Halogenation and alkylation are fundamental strategies for the vectorial functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold, enabling the selective elaboration of the molecule at multiple positions. researchgate.netrsc.org
Halogenation
The introduction of halogen atoms (Cl, Br, I) onto the pyrazolo[3,4-c]pyridine core creates versatile intermediates for cross-coupling reactions. Research has demonstrated the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. researchgate.netrsc.org For example, 5-chloro and 5-bromo derivatives have been prepared from 4-amino-3-nitropyridine (B158700) precursors through a sequence involving diazotization, cyclization, and deprotection. researchgate.netrsc.org
Direct halogenation of the pyrazolopyridine scaffold can also be achieved using various halogenating agents. N-halosuccinimides (NCS, NBS, and NIS) are commonly used for the electrophilic halogenation of pyrazole and pyrazolopyrimidine systems, often with high regioselectivity. nih.govrsc.orgbeilstein-archives.org Modern methods employing mild conditions, such as the use of sodium halide salts in conjunction with an oxidant like Oxone® or potassium persulfate (K₂S₂O₈), have been developed for the efficient halogenation of related heterocyclic systems. nih.govresearchgate.net In some cases, ring-opening halogenation can occur under specific conditions, providing access to different structural motifs. nih.gov
Table 2: Examples of Halogenation Reactions on Pyrazolopyridine Scaffolds
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Amino-5-chloro-3-nitropyridine | NaNO₂, Ac₂O, DCE; then NaOMe, MeOH | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
| 4-Amino-5-bromo-3-nitropyridine | NaNO₂, Ac₂O, DCE; then NaOMe, MeOH | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS), DMF | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative | rsc.org |
Alkylation
Alkylation of the 1H-pyrazolo[3,4-c]pyridine system predominantly occurs at the nitrogen atoms of the pyrazole ring (N-1 and N-2). The regioselectivity of this reaction can be controlled by the choice of protecting groups and reaction conditions. researchgate.netrsc.org For instance, mesylation (Ms) of a 5-halo-1H-pyrazolo[3,4-c]pyridine selectively affords the N-1 protected product. rsc.org This protecting group can then direct subsequent alkylation or be removed as needed.
Direct N-alkylation can lead to a mixture of N-1 and N-2 isomers, the ratio of which depends on the steric and electronic nature of the substrate and the alkylating agent. The use of specific reagents, such as trimethyloxonium (B1219515) tetrafluoroborate, has been shown to favor the formation of the N-1 methylated product in certain derivatives. researchgate.net Furthermore, N-arylation, a related transformation, has been demonstrated on the isomeric 1H-pyrazolo[3,4-b]pyridin-3-amine using copper-catalyzed cross-coupling with boronic acids, highlighting the versatility of the amine functionality for introducing aryl substituents. researchgate.net
Table 3: Examples of N-Alkylation of 1H-Pyrazolo[3,4-c]pyridine Derivatives
| Substrate | Reagent(s) | Product Description | Reference |
|---|---|---|---|
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Mesyl chloride (MsCl), Pyridine | N-1 mesyl-protected product | rsc.org |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | SEM-Cl, NaH, DMF | N-2 SEM-protected product | researchgate.net |
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 C Pyridin 3 Amine Derivatives
Impact of Substituent Positions on Biological Activity
The biological activity of pyrazolopyridine derivatives is highly sensitive to the position of various substituents on the core scaffold. acs.orgnih.gov Comprehensive SAR studies have demonstrated that variations at the N1, C4, and C6 positions can dramatically alter the efficacy and selectivity of these compounds. nih.gov
For instance, in the context of anti-enterovirus activity, the C4 position has been identified as a key site for modification, offering significant potential for improving biological outcomes. nih.govacs.org The introduction of diverse N-aryl groups at this position has led to analogs with enhanced antiviral properties compared to parent compounds. nih.govacs.org Similarly, substitutions at the C7 position have been explored, with research on pyrazolo[1,5-a]pyridine (B1195680) antiherpetics indicating that non-polar amine substituents at this site are preferable for optimal activity. nih.gov
Conversely, the N1 position appears to be less tolerant of a wide range of substituents. Studies have shown that an isopropyl group at the N1 position is often crucial for maintaining potent antiviral activity, and other substitutions at this site are generally less favorable. acs.org
The substitution patterns of 1H-pyrazolo[3,4-b]pyridines, a closely related isomer, have been extensively cataloged, revealing that disubstitution at the R3 and R5 positions is the most common pattern found in biologically active molecules. nih.gov Trisubstitution at positions R1, R4, and R5 is the next most frequent arrangement. nih.gov
| Position | Favorable Substituent/Modification | Impact on Activity | Reference |
|---|---|---|---|
| C4 | N-aryl groups | Offers greatest potential for improvement in antiviral activity. | nih.govacs.org |
| N1 | Isopropyl group | Crucial for potent antiviral activity. | nih.govacs.org |
| C6 | Thiophenyl-2-yl unit | Inhibitors with the highest selectivity indices (SI50). | acs.orgnih.gov |
| C7 | Non-polar amines | Preferred for optimal antiherpetic activity. | nih.gov |
Influence of Pyrazole (B372694) Ring Substitution
Modifications on the pyrazole ring component of the 1H-pyrazolo[3,4-c]pyridine scaffold are a critical determinant of biological activity. The nitrogen at the N1 position, in particular, has been a focal point of SAR studies.
In the development of inhibitors of enterovirus replication, the substituent at the N1 position of the pyrazole ring proved to be a decisive factor for antiviral efficacy. acs.org A library screening consistently showed that compounds bearing an isopropyl group at N1 were essential for activity against enteroviruses like EV-A71, coxsackievirus B3 (CV-B3), and poliovirus-1 (PV-1). acs.org Analogs with other substituents at this position failed to demonstrate comparable antiviral effects, underscoring the importance of this specific substitution. acs.org The synthesis of these derivatives often involves the condensation of a 1-substituted-5-aminopyrazole with other reagents, highlighting the early incorporation of the N1-substituent. rsc.org
While the N1 position is crucial, other parts of the pyrazole ring also contribute to activity. Halogenation at the C4-position of the pyrazole ring, for example, is a common strategy to create novel derivatives, suggesting that this position is also amenable to modification to tune biological properties. beilstein-archives.org
| Pyrazole Ring Position | Substituent | Observed Effect | Pharmacological Context | Reference |
|---|---|---|---|---|
| N1 | Isopropyl | Crucial for potent activity. | Antiviral (Enterovirus) | acs.org |
| N1 | Other alkyl/aryl groups | Generally unfavorable for activity. | Antiviral (Enterovirus) | acs.org |
Effect of Aryl Group Modifications
The modification of aryl groups appended to the pyrazolopyridine core is a key strategy for optimizing the pharmacological profile of these derivatives. These modifications can influence potency, selectivity, and pharmacokinetic properties.
In the pursuit of GPR119 agonists, researchers systematically modified a left-hand aryl group (R1) on a 1H-pyrazolo[3,4-c]pyridine scaffold. nih.gov This led to the identification of compounds with single-digit nanomolar agonist activity, demonstrating the profound impact of aryl group substitution on receptor interaction. nih.gov
Similarly, for anti-enterovirus agents, the introduction of different N-aryl groups at the C4 position significantly influenced their activity spectrum. For example, an analog featuring a 2-pyridyl group (JX040) showed the most potent activity against non-polio enteroviruses, while a derivative with a 3-sulfamoylphenyl moiety (JX025) was most effective against polioviruses. nih.govacs.org
In the context of carbonic anhydrase inhibitors, the nature of the aryl sulfonamide moiety attached to the pyrazolo[4,3-c]pyridine core was critical. mdpi.com The introduction of specific substituents, such as a 3-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) group, was found to be more beneficial for inhibiting certain isoforms like hCA IX. mdpi.com
Furthermore, in the development of Src kinase inhibitors based on a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine scaffold, extensive SAR analysis of the phenylethynyl group led to the discovery of a highly potent multikinase inhibitor. nih.gov
| Scaffold | Aryl Group Modification | Resulting Activity | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-c]pyridine | Varied R1 aryl group | Identification of potent GPR119 agonists. | nih.gov |
| Pyrazolopyridine | 2-pyridyl group at C4 | Potent activity against non-polio enteroviruses. | nih.govacs.org |
| Pyrazolopyridine | 3-sulfamoylphenyl moiety at C4 | Best activity against polioviruses. | nih.govacs.org |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Substituted phenyl sulfonamide | Varied inhibitory activity against carbonic anhydrase isoforms. | mdpi.com |
Analysis of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the core binding mode of a lead compound. The pyrazolopyridine scaffold itself is considered a privileged structure, often acting as a bioisostere for purines, which allows it to effectively bind to the ATP pocket of kinases. nih.gov
One successful application of this strategy involved the development of TANK-binding kinase 1 (TBK1) inhibitors. tandfonline.comnih.gov Researchers used a bioisostere strategy, replacing an indole (B1671886) ring with various fragments, to develop a series of 1H-pyrazolo[3,4-b]pyridine derivatives. This approach led to the discovery of a compound (15y) with an exceptionally low IC₅₀ value of 0.2 nM against TBK1. tandfonline.comnih.gov
In another example, the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4) began with a picolinamide (B142947) core. researchgate.net The evaluation of several amide bioisosteres resulted in the discovery of the novel pyrazolo[4,3-b]pyridine head group, which proved to be a potent and selective mGlu4 PAM. researchgate.netnih.gov This demonstrates how replacing a key functional group with a bioisosteric heterocycle can lead to novel and improved therapeutic agents.
The concept of bioisosterism is broad and can involve replacing single atoms or entire functional groups with alternatives that have similar physical or chemical properties. cambridgemedchemconsulting.com For instance, a phenyl group can often be replaced by a pyridyl or thiophene (B33073) ring to modulate properties. cambridgemedchemconsulting.com This principle has been applied in the development of ERK inhibitors, where an indazole core was successfully replaced with a 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) scaffold to achieve lower molecular weight and high ligand efficiency. nih.gov
Correlation between Chemical Structure and Enzyme Inhibition Profiles
The chemical structure of 1H-pyrazolo[3,4-c]pyridin-3-amine derivatives directly correlates with their enzyme inhibition profiles, enabling the design of potent and selective inhibitors for various therapeutic targets.
Kinase Inhibition: The pyrazolopyridine scaffold is a well-established hinge-binder for kinases, acting as a purine (B94841) bioisostere to occupy the ATP-binding site. nih.gov
TBK1/IKKε: A rational drug design approach led to 1H-pyrazolo[3,4-b]pyridine derivatives as potent TANK-binding kinase 1 (TBK1) inhibitors. tandfonline.comnih.gov Optimization yielded compound 15y, a highly potent inhibitor with an IC₅₀ of 0.2 nM for TBK1 and good selectivity over other kinases. tandfonline.comnih.gov
Src Kinase: A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed as Src kinase inhibitors. Compound 1j emerged as a multikinase inhibitor, potently inhibiting Src with an IC₅₀ of 0.0009 μM, as well as B-RAF and C-RAF. nih.gov
FLT3 and VEGFR2: Starting from a hit compound with low potency, structural optimization of pyrazolo[3,4-d]pyrimidine derivatives led to a multikinase inhibitor that potently targets FLT3 and VEGFR2, showing efficacy in models of acute myeloid leukemia (AML). acs.org
ALK: To overcome resistance to existing drugs, a structure-activity relationship study of pyrazolo[3,4-b]pyridines was conducted to identify potent inhibitors against both wild-type and L1196M-mutated anaplastic lymphoma kinase (ALK). nih.gov
Other Enzymes/Viral Proteins:
Enterovirus Replication: SAR studies on pyrazolopyridine derivatives identified compounds that inhibit the replication of various enteroviruses. acs.org The activity was highly dependent on the substituents at the N1 (isopropyl group favored) and C4 (N-aryl groups) positions, indicating specific interactions with viral proteins or host factors involved in the replication process. nih.govacs.org
| Enzyme/Target | Scaffold | Key Structural Features | Inhibitory Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| TBK1 | 1H-Pyrazolo[3,4-b]pyridine | Optimized side chains | 0.2 nM (Compound 15y) | tandfonline.comnih.gov |
| Src Kinase | 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Specific phenylethynyl substitution | 0.0009 µM (Compound 1j) | nih.gov |
| FLT3/VEGFR2 | Pyrazolo[3,4-d]pyrimidine | Optimized urea derivatives | Potent inhibition in cell-based assays | acs.org |
| ALK (L1196M mutant) | 1H-Pyrazolo[3,4-b]pyridine | Designed to overcome resistance | Potent inhibition of mutant kinase | nih.gov |
| Enterovirus Replication | Pyrazolopyridine | Isopropyl at N1, N-aryl at C4 | Effective inhibition of viral replication | nih.govacs.org |
SAR in Specific Pharmacological Contexts
The versatility of the pyrazolopyridine scaffold allows for its adaptation to a wide range of therapeutic targets, with SAR studies tailored to specific diseases.
Antiviral Agents: In the development of anti-herpes simplex virus (HSV-1) agents, a series of pyrazolo[1,5-a]pyridines were investigated. Detailed examination of amine substituents at the C7 position of the pyrazolopyridine core and the C2' position of an attached pyrimidine (B1678525) ring revealed that non-polar amines are preferred for optimal antiviral activity. nih.gov
G-Protein Coupled Receptor (GPCR) Agonists: For the treatment of type 2 diabetes, 1H-pyrazolo[3,4-c]pyridine derivatives were designed as agonists for the GPR119 receptor. nih.gov A ligand-based drug design approach and subsequent modification of aryl and piperidine (B6355638) groups led to the identification of a potent, single-digit nanomolar GPR119 agonist. nih.gov
Antiparasitic Agents: In the search for new treatments for trypanosomiasis, pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction, which is crucial for glycosomal import in trypanosomes. acs.org SAR studies guided by molecular docking led to hybrid molecules with superior activity, demonstrating trypanocidal effects in the nanomolar range. acs.org
Central Nervous System (CNS) Agents: For potential treatment of Parkinson's disease, 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives were developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). researchgate.net The discovery process involved replacing a picolinamide core with the novel pyrazolo[4,3-b]pyridine head group, resulting in a potent and selective PAM with suitable pharmacokinetic properties. researchgate.netnih.gov
This targeted approach to SAR allows for the fine-tuning of pyrazolopyridine derivatives to achieve desired pharmacological effects across diverse disease areas, from infectious diseases to metabolic and neurological disorders. nih.gov
Pharmacological Applications and Biological Activities of 1h Pyrazolo 3,4 C Pyridin 3 Amine Analogs
Anticancer and Antiproliferative Activities
The structural scaffold of 1H-pyrazolo[3,4-c]pyridin-3-amine has proven to be a versatile template for the design of potent anticancer agents. Researchers have synthesized and evaluated numerous analogs, demonstrating significant activity against various cancer cell lines and key biological targets involved in cancer progression.
Analogs of this compound have shown notable antiproliferative effects against breast cancer cell lines. For instance, certain derivatives have exhibited strong activity against the triple-negative breast cancer cell line MDA-MB-231. One study reported a derivative with an IC50 value of 0.075 mM against this cell line, indicating potent inhibition of cell growth. The cytotoxic effects of these pyrazole (B372694) derivatives are often mediated through the induction of apoptosis. jpp.krakow.plnih.gov In some cases, this is accompanied by the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov
Furthermore, research into 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, a related scaffold, has identified compounds with potent in vitro antiproliferative activity in the low micromolar range (0.75–4.15 μM) against breast cancer cells, without affecting normal cells. nih.gov These promising compounds were also found to inhibit tumor growth in an orthotopic breast cancer mouse model, highlighting their potential as lead compounds for the development of new anticancer therapies. nih.gov
Table 1: Antiproliferative Activity of this compound Analogs against Breast Cancer
| Compound Type | Cell Line | IC50 Value | Key Findings |
|---|---|---|---|
| 1H-Pyrazolo[3,4-c]pyridin-5-amine derivative | MDA-MB-231 | 0.075 mM | Strong antiproliferative effects. |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivative (3f) | MDA-MB-468 | 14.97 μM (24h), 6.45 μM (48h) | Induces apoptosis via ROS generation and caspase 3 activation. nih.gov |
Derivatives of the related 1H-pyrazolo[3,4-b]quinoline-3-amine have demonstrated significant anticancer efficacy in colorectal cancer cell lines. researchgate.netnih.gov In a screen of eight such derivatives, one compound, QTZ05, showed the most potent and selective antitumor activity against four colon cancer cell lines, including HCT-116, with IC50 values ranging from 2.3 to 10.2 µM. researchgate.netnih.gov Further investigation revealed that QTZ05 inhibits colony formation and induces apoptosis in HCT-116 cells, characterized by chromatin condensation and an increase in Annexin V staining. researchgate.net The compound also caused cell cycle arrest in the sub-G1 phase. researchgate.net
Additionally, other pyrazolopyridine derivatives have shown antiproliferative effects on HCT-116 cells. nih.govscirp.orgcore.ac.uk For instance, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives displayed moderate activity against HCT-116 cells. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives identified a compound that exhibited high activity against the HCT-116 cell line with an IC50 value of 2.3 µmol. scirp.org
Table 2: Antiproliferative Activity of Analogs against HCT116 Colorectal Cancer Cells
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| QTZ05 | 2.3 - 10.2 | Induces apoptosis, sub-G1 cell cycle arrest. researchgate.netnih.gov |
| Pyridopyrazolopyrimidine 8b | 2.3 | Not specified. scirp.org |
The this compound scaffold has been explored for its potential in treating non-small cell lung cancer (NSCLC). Anaplastic lymphoma kinase (ALK) is a key therapeutic target in NSCLC, and resistance to existing inhibitors, often due to mutations like ALK-L1196M, is a significant clinical challenge. nih.govnih.govsemanticscholar.org
Researchers have identified novel 1H-pyrazolo[3,4-b]pyridine derivatives that are potent inhibitors of the ALK-L1196M mutant. nih.govnih.govsemanticscholar.org One such compound, 10g, demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both ALK-L1196M and wild-type ALK. nih.govnih.govsemanticscholar.org This compound strongly suppressed the proliferation of H2228 cells, which harbor the EML4-ALK fusion oncogene, by inducing apoptosis and blocking ALK signaling. nih.govnih.gov
Furthermore, a series of novel multisubstituted pyridin-3-amine derivatives have been designed as multitargeted protein kinase inhibitors for NSCLC. documentsdelivered.com One compound, 3m, showed potent inhibition against several kinases relevant to NSCLC, including ALK, and exhibited significant antitumor activity in an NCI-H1581 NSCLC xenograft model. documentsdelivered.com
The potential of this compound analogs extends to the treatment of glioblastoma. One area of focus has been the inhibition of TANK-binding kinase 1 (TBK1), which is implicated in the survival of glioblastoma cells. nih.govnih.govresearchgate.net A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. nih.govnih.govresearchgate.net Compound 15y from this series emerged as a highly potent inhibitor with an IC50 value of 0.2 nM. nih.govnih.govresearchgate.net This compound also demonstrated micromolar antiproliferative effects on glioblastoma cell lines A172 and U87MG. nih.govnih.govresearchgate.net
The anticancer activity of this compound analogs is often attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and signaling.
TRK: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases, and their inhibition is a key strategy in cancer therapy. rsc.org Pyrazolo[3,4-b]pyridine derivatives have been designed as TRK inhibitors. rsc.org Compound C03, for example, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. rsc.org
PARP: While direct inhibition of Poly (ADP-ribose) polymerase (PARP) by a this compound analog was mentioned in a comparative context, specific data on its PARP inhibitory activity is not detailed in the provided search results.
ALK-L1196M: As discussed in the NSCLC section, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent inhibitors of the crizotinib-resistant ALK-L1196M mutant, with IC50 values below 0.5 nM. nih.govnih.govsemanticscholar.org
CDK8: Cortistatin A, a natural product, has been shown to inhibit cyclin-dependent kinase 8 (CDK8). mdpi.com Simplified analogs of cortistatin A, including those with a pyridone core, have been synthesized and evaluated for their antiproliferative activities. mdpi.com
MELK: Information specifically linking this compound analogs to the inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) was not found in the provided search results.
MNK1/2: Information specifically linking this compound analogs to the inhibition of MAP kinase-interacting kinases 1 and 2 (MNK1/2) was not found in the provided search results.
TBK1: As mentioned in the glioblastoma section, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), with compound 15y showing an IC50 of 0.2 nM. nih.govnih.govresearchgate.netdocumentsdelivered.com
FLT3: A novel class of 3-phenyl-1H-5-pyrazolylamine-derived compounds has been designed as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3). drugbank.com Some of these compounds exhibited potency comparable to known FLT3 inhibitors. drugbank.com Another study identified imidazo[1,2-b]pyridazines as potent FLT3 inhibitors. nih.gov
VEGFR2: Information specifically linking this compound analogs to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) was not found in the provided search results.
GSK-3: A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines have been optimized to be potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net These analogs demonstrated excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov
Table 3: Kinase Inhibitory Activity of this compound Analogs
| Kinase Target | Compound Series | Key Findings |
|---|---|---|
| TRKA | Pyrazolo[3,4-b]pyridine derivatives | Compound C03 showed an IC50 of 56 nM. rsc.org |
| ALK-L1196M | 1H-pyrazolo[3,4-b]pyridine derivatives | Compound 10g had an IC50 < 0.5 nM. nih.govnih.govsemanticscholar.org |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivatives | Compound 15y exhibited an IC50 of 0.2 nM. nih.govnih.govresearchgate.netdocumentsdelivered.com |
| FLT3 | 3-phenyl-1H-5-pyrazolylamine derivatives | Potent and selective inhibitors. drugbank.com |
The development of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. mdpi.com Pyrazole derivatives and their analogs have demonstrated potential as anti-angiogenic agents. jpp.krakow.pl Simplified analogs of cortistatin A, a marine natural product with anti-angiogenic properties, have been synthesized to target angiogenesis. mdpi.com
One such pyridone analog, compound 19, which has a methyl group at C-2 and a hydroxyl group at C-4, displayed potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.001 µM. mdpi.com This compound showed a high selectivity index of 6400 over its activity against human epidermoid carcinoma KB3-1 cells. mdpi.com Furthermore, oral administration of this analog resulted in excellent in vivo antitumor activity in mice by strongly inhibiting tumor-promoted angiogenesis. mdpi.com
Modulation of Cell Proliferation
Analogs of 1H-pyrazolo[3,4-c]pyridine have demonstrated notable antiproliferative activity, primarily through the inhibition of various protein kinases involved in cell cycle regulation and signaling pathways.
One area of investigation has been the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis and tumor metabolism. Structure-based design has led to the identification of potent 1H-pyrazolo[3,4-b]pyridine-containing inhibitors of human NAMPT. nih.gov Many of these compounds have shown nanomolar antiproliferation activities against human tumor cell lines in vitro. nih.gov For instance, a representative compound demonstrated encouraging efficacy in a mouse xenograft tumor model derived from the A2780 cell line. nih.gov
Furthermore, certain 3-phenylpyrazolo[3,4-c]pyridines have been reported to possess antiproliferative activity. researchgate.net Another derivative, 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine, has been suggested as a potential angiogenesis inhibitor. researchgate.net
Additionally, 1H-pyrazolo[3,4-b]pyridine analogs have been shown to selectively and potently inhibit cyclin-dependent kinases (CDKs), leading to cellular antiproliferative effects. These compounds have displayed excellent in-vitro inhibition of cellular proliferation in human tumor cell lines such as HeLa, HCT116, and A375. nih.gov
The table below summarizes the antiproliferative activity of selected 1H-pyrazolo[3,4-c]pyridine analogs.
| Compound Name | Mechanism of Action | Cell Lines | Reference |
| 1H-pyrazolo[3,4-b]pyridine-containing NAMPT inhibitors | Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) | Human tumor lines (e.g., A2780) | nih.gov |
| 3-phenylpyrazolo[3,4-c]pyridines | Antiproliferative activity | Not specified | researchgate.net |
| 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine | Potential angiogenesis inhibitor | Not specified | researchgate.net |
| 1H-Pyrazolo[3,4-b]pyridine analogs | Inhibition of cyclin-dependent kinases (CDKs) | HeLa, HCT116, A375 | nih.gov |
Neurodegenerative Disease Research
The therapeutic potential of this compound analogs extends to the field of neurodegenerative diseases, with promising research in Alzheimer's and Parkinson's disease.
The table below details the inhibitory concentrations (IC50) of this compound against relevant protein kinases. nih.gov
| Protein Kinase | IC50 (µM) |
| DYRK1A | 11 |
| CDK5 | 0.41 |
| GSK-3 | 1.5 |
Research has established the efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) in preclinical models of Parkinson's disease. nih.govnih.govacs.org A notable advancement in this area is the discovery and preclinical characterization of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a novel and potent mGlu4 PAM. researchgate.netnih.govnih.govacs.org This compound emerged from the evaluation of various amide bioisosteres of a common picolinamide (B142947) core scaffold, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.govnih.govacs.org VU0418506 has demonstrated suitable in vivo pharmacokinetic properties in preclinical safety species. researchgate.netnih.govnih.govacs.org
The discovery of VU0418506 highlights the potential of the pyrazolo[4,3-b]pyridine scaffold in developing treatments for Parkinson's disease. nih.gov
Derivatives of pyrazolo[3,4-c]-2,7-naphthyridine have been synthesized and evaluated for their neurotropic activity. mdpi.com A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines have shown significant anticonvulsant activity, particularly in the pentylenetetrazol-induced seizure test, with some compounds surpassing the efficacy of the established antiepileptic drug ethosuximide. mdpi.com The structure-activity relationship studies revealed that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity. mdpi.com
Furthermore, a series of new pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds, at a dose of 10mg/kg, showed very significant anticonvulsant activity by increasing the latency time of pentylenetetrazole-induced tonic seizures. nih.gov
Antimicrobial and Anti-Infective Activities
Analogs of this compound have also been investigated for their potential as antimicrobial agents.
Investigations into new pyrazine (B50134) and pyridine (B92270) derivatives have revealed their antibacterial activity. nih.gov Specifically, pyrazolo-pyrazine and -pyridine derivatives have been synthesized and tested for their in vitro tuberculostatic activity, with minimal inhibitory concentration (MIC) values ranging from 22-100 microg/cm³. nih.gov Certain compounds demonstrated elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.gov
Further studies on a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines showed that some of these compounds display moderate antibacterial activity against various bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Additionally, the pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purines, is known for its antimicrobial properties. nih.gov Some of these derivatives have shown promising activity against bacterial proliferation. nih.gov
The table below summarizes the antibacterial activity of selected pyrazolo[3,4-c]pyridine analogs.
| Compound Class | Bacterial Strains | Activity | Reference |
| Pyrazolo-pyrazine and -pyridine derivatives | Mycobacterium tuberculosis | MIC: 22-100 microg/cm³ | nih.gov |
| Pyrazolo-pyrazine and -pyridine derivatives | Anaerobic bacteria | Elevated activity | nih.gov |
| Pyrazolo-pyrazine and -pyridine derivatives | Aerobic bacteria | Low activity | nih.gov |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | japsonline.com |
| Pyrazolo[3,4-d]pyrimidines | General bacterial proliferation | Promising activity | nih.gov |
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. While research into the antifungal properties of this compound and its close analogs is still developing, the broader class of pyrazolopyridines has shown promise. The structural similarities and the recognized biological activity of the pyrazolopyridine scaffold suggest that derivatives of this compound could be a valuable area for future antifungal drug discovery.
Antiviral Activity (e.g., Enterovirus Replication)
Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent and broad-spectrum antiviral agents against various enteroviruses, including EV-D68, EV-A71, and coxsackievirus B3. nih.gov Mechanistic studies indicate that these pyrazolopyridine analogs target the highly conserved viral 2C protein, which is essential for viral RNA binding, replication, and encapsidation. nih.gov The 2C protein possesses ATPase and helicase activities, and its inhibition disrupts the viral life cycle. nih.gov
One study identified a hit compound, 7a, which inhibited the EV-D68 US/KY/14-18953 strain with an EC50 value of 16.7 µM and also showed activity against EV-A71 with an EC50 value of 8.1 µM. nih.gov This led to further structure-activity relationship (SAR) studies to optimize the antiviral potency by modifying various positions on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov Another class of related compounds, pyrazolo[3,4-d]pyrimidines, has also demonstrated significant and specific activity against human enteroviruses, particularly coxsackieviruses, with some derivatives showing efficacy at nanomolar concentrations. nih.govcgu.edu.tw The SAR studies on these compounds highlighted the importance of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety for potent antienteroviral activity. nih.govcgu.edu.tw
Table 1: Antiviral Activity of Selected Pyrazolopyridine Analogs against Enteroviruses
| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Cell Line |
|---|---|---|---|---|
| 7a | EV-D68 US/KY/14-18953 | 16.7 | 10.6 | - |
| 7a | EV-A71 (Tainan/4643/1998) | 8.1 | - | - |
| JX040 | CV-B3 | Submicromolar | >250 | HeLa |
| Thiophene-substituted pyrazolo[3,4-d]pyrimidines (20-24) | Coxsackievirus B3 | 0.063-0.089 | >280-396 | RD |
| Thiophene-substituted pyrazolo[3,4-d]pyrimidines (20-24) | Enterovirus 71 | 0.32-0.65 | >38-78 | RD |
Data sourced from multiple studies. nih.govnih.govcgu.edu.twmdpi.com
Antimalarial Potential
The rise of drug-resistant Plasmodium falciparum strains has made the discovery of new antimalarial drugs a global health priority. nih.gov The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of novel antimalarial agents, often considered a bioisostere of the quinoline (B57606) ring found in established antimalarials like mefloquine. nih.govresearchgate.net
Researchers have synthesized and evaluated various 1H-pyrazolo[3,4-b]pyridine derivatives for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Hybrid molecules combining the pyrazolopyridine core with a quinoline moiety have also been explored. nih.gov For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and showed potential as antimalarial agents. nih.gov The rationale behind this hybridization is to leverage the known antimalarial properties of both heterocyclic systems to create more effective compounds. researchgate.netnih.gov
Table 2: Examples of 1H-Pyrazolo[3,4-b]pyridin-3-amine Analogs with Antimalarial Potential
| Compound | Description | Key Findings |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine 4-aminomethanol derivatives | Designed as isosteres of mefloquine. | Showed in vitro antimalarial activity against chloroquine-sensitive and resistant P. falciparum. nih.gov |
| 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives | Hybrids of pyrazolopyridine and quinoline. | Synthesized to explore combined antimalarial potential. nih.gov |
| Tertiary alkylamine substituted 1,2,4-triazolo[4,3-a]pyrazines | Analogs with substitutions at the 8-position. | Displayed antimalarial activity with IC50 values from 9.90 to 23.30 µM against P. falciparum 3D7. beilstein-journals.org |
This table presents a selection of research findings on related pyrazolopyridine scaffolds.
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov This has spurred research into novel anti-TB agents, with pyrazole-containing heterocycles, including pyrazolopyridines, showing considerable promise. nih.govresearchgate.net
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized, exhibiting potent in vitro activity against the drug-susceptible H37Rv strain and several clinically isolated MDR-TB strains with nanomolar minimum inhibitory concentrations (MICs). nih.gov One promising compound from this series, 5k, significantly reduced the bacterial load in a mouse model infected with Mtb H37Ra. nih.gov The design of these compounds was based on a scaffold hopping strategy from other known antitubercular agents. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov Structure-activity relationship studies on these scaffolds are ongoing to optimize their efficacy and pharmacokinetic properties. nih.govacs.org
Table 3: Anti-Tuberculosis Activity of Pyrazolo-pyridine Analogs
| Compound Series | Target/Mechanism | Activity Highlights |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Not specified, designed via scaffold hopping. | Nanomolar MICs against H37Rv and MDR-TB strains; compound 5k showed in vivo efficacy. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Mycobacterial ATP synthase inhibitors. | Potent in vitro M. tb growth inhibition, good microsomal stability. nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Not related to iron homeostasis. | A focused library of 27 compounds was synthesized and evaluated for SAR. acs.org |
This table summarizes findings from studies on various pyrazolo-pyridine scaffolds.
Anti-inflammatory and Immunomodulatory Effects
Inhibition of COX-2
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs. While direct studies on this compound as a COX-2 inhibitor are limited, the broader pyrazolopyridine class has been investigated for this activity. The structural features of pyrazolopyridines make them suitable candidates for fitting into the active site of the COX-2 enzyme.
Modulation of Interferon Signaling
Interferons (IFNs) are a family of cytokines with critical roles in the innate immune response to viral infections and in modulating immune responses. The ability to modulate interferon signaling pathways presents a therapeutic opportunity for a range of diseases, from viral infections to autoimmune disorders. While specific data on the direct modulation of interferon signaling by this compound is not extensively documented in the reviewed literature, the established antiviral activities of related pyrazolopyridine compounds suggest a potential indirect interaction with these pathways. Viral inhibition, as seen with enterovirus replication, can impact the host's interferon response. Further research is needed to elucidate any direct immunomodulatory effects of this specific compound and its analogs on interferon production or signaling cascades.
Other Biological Activities
Enzyme Inhibition (General)
The 1H-pyrazolo[3,4-c]pyridine scaffold and its analogs have emerged as a significant framework in the design of various enzyme inhibitors. Research into related pyrazolopyridine structures has demonstrated their potential to inhibit different classes of enzymes, particularly kinases, which are crucial regulators of cellular processes.
Derivatives of the isomeric pyrazolo[3,4-g]isoquinoline system have been synthesized and evaluated for their kinase inhibitory potential. nih.gov Notably, certain nitro and amino analogs of this scaffold were identified as potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9 kinases. nih.gov For instance, the nitro analogs 1b and 1c were found to be potent Haspin inhibitors with IC50 values of 57 nM and 66 nM, respectively. nih.gov The amino analog 2c also showed significant Haspin inhibition with an IC50 of 62 nM. nih.gov These findings highlight the potential of the pyrazole fused to a pyridine-like ring system to serve as a template for kinase inhibitor development. nih.gov
Furthermore, analogs of the related 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and B-Raf kinase, which are implicated in cancer. nih.gov The unique structure of the pyrazolopyridine core allows it to function as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and disrupting downstream signaling pathways involved in cell proliferation. nih.gov For example, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent inhibitory activity against DYRK1B, with 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) exhibiting an IC50 of 3 nM. researchgate.net
Additionally, derivatives of 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol have demonstrated inhibitory activity against p90 ribosomal S6 kinases (RSK2), which plays a role in cancer cell survival.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Analogs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives. nih.gov
Agonism of GPR119 Receptor
Analogs of this compound have been specifically designed and synthesized as potent agonists for the G-protein coupled receptor 119 (GPR119). nih.gov GPR119 is a receptor that, when activated, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating glucose homeostasis. nih.gov This makes GPR119 an attractive target for the development of new treatments for type 2 diabetes mellitus. nih.govnih.gov
Through a ligand-based drug design approach, a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 agonists was developed. nih.gov The lead compound, 4 , was identified and subsequently modified at the R1 (left-hand aryl group) and R2 (right-hand piperidine (B6355638) N-capping group) positions to improve potency. nih.gov This optimization process led to the identification of compound 24 , which demonstrated single-digit nanomolar agonist activity for the GPR119 receptor. nih.gov The high potency and selectivity of these compounds underscore the suitability of the 1H-pyrazolo[3,4-c]pyridine scaffold for targeting the GPR119 receptor. nih.gov
Table 2: GPR119 Agonist Activity of a 1H-Pyrazolo[3,4-c]pyridine Analog
| Compound | Receptor | Activity |
|---|---|---|
| 24 | GPR119 | Single-digit nanomolar agonist |
Data from a study on the design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists. nih.gov
Antioxidant Properties
While direct studies on the antioxidant properties of this compound analogs are not widely documented, research on the isomeric 1H-pyrazolo[3,4-b]pyridine derivatives has indicated potential in this area. These related compounds have been studied for a wide range of pharmacological activities, including antioxidant effects. researchgate.net The investigation into the broader family of pyrazolopyridines suggests that this heterocyclic system may possess inherent antioxidant capabilities, although specific research focusing on the [3,4-c] isomer is needed to confirm this activity.
Anticonvulsant Activities
The pyrazolopyridine core structure is found in various compounds investigated for their effects on the central nervous system, including anticonvulsant activity. nih.gov While direct evidence for this compound itself is limited, studies on related fused pyrazole systems provide insight into their potential as anticonvulsants.
For instance, a series of pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives were synthesized and screened for their anticonvulsant effects. researchgate.netscispace.com One compound, MH4b1 , showed significant protection in the maximal electroshock (MES) test and the 6 Hz seizure test, suggesting its potential utility against tonic-clonic and refractory seizures. researchgate.netscispace.com
In another study, new pyrazolo[3,4-b]pyrazine derivatives were synthesized and evaluated for anticonvulsant activity. researchgate.net Compounds 9a , 13a-d , and 14a demonstrated very significant anticonvulsant effects and increased the latency of pentylenetetrazole (PTZ)-induced tonic seizures. researchgate.net
Furthermore, a study on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines revealed that the presence of a diphenylmethyl group in the piperazine ring was beneficial for anticonvulsant activity in both the pyrazolo[3,4-c]-2,7-naphthyridines and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines series. nih.gov However, these same compounds were found to be ineffective in the MES test. nih.gov These findings indicate that the anticonvulsant potential of pyrazole-fused heterocycles is highly dependent on the specific scaffold and substituent groups.
Table 3: Anticonvulsant Activity of a Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine Analog
| Compound | Anticonvulsant Test | Result |
|---|---|---|
| MH4b1 | Maximal Electroshock (MES) | Protection (p < 0.05) |
| MH4b1 | 6 Hz Seizure Test | Protection (> 150 mg/kg) |
Data from in vivo screening in mice. researchgate.netscispace.com
Computational and Theoretical Studies
Molecular Docking Simulations
While molecular docking is a widely utilized computational technique to predict the binding orientation and affinity of a molecule to a protein target, specific docking studies detailing the interactions of 1H-Pyrazolo[3,4-c]pyridin-3-amine are not extensively detailed in the currently available scientific literature. This is in contrast to its isomers, such as the 1H-pyrazolo[3,4-b]pyridine core, for which numerous docking studies have been published against various kinase targets like TBK1, ALK, and TRK. researchgate.netnih.govrsc.org These studies on related isomers highlight the general utility of the pyrazolopyridine scaffold in forming key interactions within protein binding sites, but per the specific focus of this article, their results are not elaborated upon here.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. However, dedicated DFT studies focusing specifically on the this compound molecule or its direct derivatives are not prominently featured in the reviewed literature. DFT calculations have been applied to other pyrazole-containing heterocycles to compare tautomeric stability, analyze molecular orbitals (HOMO/LUMO), and predict vibrational spectra, providing fundamental insights into their chemical behavior. mdpi.comresearchgate.netresearchgate.net
Molecular Modeling for Drug Design
The 1H-pyrazolo[3,4-c]pyridine scaffold serves as a valuable starting point for molecular modeling and drug design, particularly in the context of fragment-based drug discovery (FBDD) and ligand-based design. nih.govrsc.org
Fragment-Based and Vector-Oriented Drug Design Researchers have identified the 1H-pyrazolo[3,4-c]pyridine core as an attractive heterocyclic fragment for FBDD due to its structural similarity to purine (B94841), which is a key motif in a vast number of biological processes. rsc.org A key strategy involves the synthesis of a core scaffold, such as a 5-halo-1H-pyrazolo[3,4-c]pyridine, which can then be selectively and sequentially modified at different positions. rsc.orgrsc.org This "vectorial functionalisation" allows medicinal chemists to explore the chemical space around the core to optimize interactions with a target protein. rsc.org
Computational modeling guides this process by identifying key vectors for elaboration. The primary growth vectors for the 1H-pyrazolo[3,4-c]pyridine scaffold are at the N-1, N-2, C-3, C-5, and C-7 positions. rsc.orgrsc.org Late-stage functionalization strategies are developed to allow for diverse modifications at these sites, enabling the rapid generation of a library of compounds for screening. rsc.org
Ligand-Based Design for GPR119 Agonists In another notable example of molecular modeling, a ligand-based drug design approach led to the discovery of 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov The process began with a known ligand, from which a lead compound (Compound 4 in the study) based on the 1H-pyrazolo[3,4-c]pyridine scaffold was identified. nih.gov Subsequent molecular modeling and structure-activity relationship (SAR) studies focused on modifying two main regions of the lead compound: the aryl group at R¹ and the capping group on the piperidine (B6355638) ring at R². This systematic modification, guided by computational insights, led to the identification of a highly potent GPR119 agonist with single-digit nanomolar activity. nih.gov
| Compound | R¹ Group | R² Group | Significance |
|---|---|---|---|
| Lead Compound 4 | Aryl Group | Piperidine N-capping Group | Identified through ligand-based drug design as the initial hit. |
| Compound 24 | Modified Aryl Group | Modified Piperidine N-capping Group | Result of structural optimization; identified as a single-digit nanomolar GPR119 agonist. |
Pharmacophore Modeling
Pharmacophore modeling is a crucial aspect of ligand-based drug design that involves identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.
In the development of GPR119 agonists, a pharmacophore model was implicitly derived from an existing active ligand. The successful identification and optimization of the 1H-pyrazolo[3,4-c]pyridine lead compound (Compound 4) confirms the validity of the underlying pharmacophoric hypothesis. nih.gov The key features of this pharmacophore can be inferred from the structure-activity relationships established during the optimization process. These features likely include:
A central heterocyclic core: The 1H-pyrazolo[3,4-c]pyridine scaffold.
A specific hydrogen bonding pattern: Provided by the pyrazole (B372694) and pyridine (B92270) nitrogen atoms.
A hydrophobic/aromatic region: Represented by the R¹ aryl group.
A second functional group capable of specific interactions: The R² capping group on the piperidine moiety, which was systematically modified to enhance potency. nih.gov
The successful design of compound 24 with nanomolar potency underscores how modeling these pharmacophoric features can guide the rational design of new, highly active molecules. nih.gov
Future Research Directions and Therapeutic Potential
Development of Novel Lead Compounds
The development of novel lead compounds from the pyrazolopyridine scaffold is an active area of research. The core structure serves as a "privileged scaffold," meaning it can bind to a variety of biological targets. mdpi.com Scientists are focused on synthesizing and modifying derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
One key strategy involves making targeted chemical modifications to the core structure. For instance, in the related 1H-pyrazolo[3,4-b]pyridine series, researchers have successfully developed potent inhibitors of TANK-binding kinase 1 (TBK1) by applying rational drug design. nih.gov Through several rounds of optimization, they created compound 15y , which showed an IC₅₀ value of 0.2 nM against TBK1, demonstrating that small structural changes can lead to significant improvements in activity. nih.gov Similarly, optimization of a different pyrazolopyrimidine series led to the discovery of a potent multi-kinase inhibitor, 13an , which has shown efficacy in treating triple-negative breast cancer in preclinical models. nih.gov These examples highlight a common approach: identifying an initial "hit" compound and then systematically modifying its structure to create a more effective "lead" compound for further development. researchgate.net
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new lead compounds. drugdiscoverychemistry.com This approach starts by screening small, low-molecular-weight chemical fragments to see if they bind to a biological target. youtube.com Because the fragments are small, they tend to have weak binding affinities, but they provide an efficient starting point for building more potent molecules. youtube.comacs.org The 1H-pyrazolo[3,4-c]pyridine scaffold is particularly well-suited for FBDD because it can be chemically modified at several different positions, allowing fragments to be "grown" or "linked" together to create a larger, more potent drug candidate. rsc.orgresearchgate.net
There are three main strategies used in FBDD:
Fragment Growing: This involves adding chemical groups to a fragment to increase its interactions with the target protein. youtube.comnih.gov
Fragment Merging: Two or more fragments that bind to adjacent sites on the target are combined into a single, more potent molecule. youtube.com
Fragment Linking: Two fragments that bind to distinct sites are connected by a chemical linker. youtube.com
The ability to selectively functionalize the 1H-pyrazolo[3,4-c]pyridine core at multiple positions (N-1, N-2, C-3, C-5, and C-7) makes it an ideal candidate for these FBDD strategies. rsc.orgresearchgate.net This vectorial functionalization allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize binding to a target protein. rsc.org
Combination Therapies
As our understanding of complex diseases like cancer grows, combination therapies are becoming an increasingly important treatment strategy. This approach involves using multiple drugs that act on different biological pathways to achieve a synergistic effect and overcome drug resistance. Pyrazolopyridine derivatives are being explored for their potential use in combination with other treatments.
For example, some pyrazolopyridine-based kinase inhibitors have the potential to be used alongside immunotherapy. One potent TBK1/IKKε inhibitor, known as compound 1 , was shown to enhance the response to PD-1 blockade in preclinical cancer models. nih.gov In another study, newly developed 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines showed promise for combination treatments with immunotherapeutic drugs due to their potent anti-tumor activity without causing systemic toxicity or interfering with the immune system. mdpi.com These findings suggest that future research will likely focus on identifying optimal drug combinations to improve therapeutic outcomes in various diseases.
Exploration of New Biological Targets
The pyrazolopyridine scaffold has demonstrated activity against a wide range of biological targets, indicating its potential for treating numerous diseases. nih.gov A key area of future research is the continued exploration of new targets for this class of compounds.
Derivatives of the broader pyrazolopyridine family have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. nih.govacs.orgnih.gov Examples of kinase targets include:
TANK-binding kinase 1 (TBK1) nih.gov
Leucine-zipper and sterile-α motif kinase (ZAK) acs.org
Janus kinase 3 (JAK3) nih.gov
Epidermal Growth Factor Receptor (EGFR), including mutant forms nih.gov
Beyond kinases, these compounds have shown activity as modulators of other important biological targets, such as G-protein coupled receptors like GPR119 and metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.netnih.gov The ability of this scaffold to bind to diverse targets opens up possibilities for developing treatments for metabolic disorders, neurodegenerative diseases like Alzheimer's, and various infections. mdpi.comresearchgate.netnih.gov
| Compound Class | Biological Target | Therapeutic Potential | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Cancer, Autoimmune Disorders | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine | ZAK | Cardiac Hypertrophy | acs.org |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino | JAK3 | Inflammatory Diseases | nih.gov |
| 1H-pyrazolo[3,4-c]pyridine | GPR119 | Diabetes | researchgate.net |
| 1H-pyrazolo[3,4-b]pyridine | mGluR5 | Schizophrenia | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine | EGFR | Cancer | nih.gov |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design new inhibitors. By understanding how a compound binds to its target, chemists can make precise modifications to improve its affinity and selectivity.
This approach has been successfully applied to the development of pyrazolopyridine-based inhibitors. For example, researchers used SBDD to develop a series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as the first highly selective inhibitors of ZAK kinase. acs.org The representative compound 3h potently inhibited ZAK with an IC₅₀ of 3.3 nM and showed therapeutic effects in an animal model of cardiac hypertrophy. acs.org Similarly, SBDD was instrumental in the discovery of potent and selective covalent inhibitors of JAK3, where the design exploited a unique cysteine residue in the kinase's active site. nih.govresearchgate.net The resulting compound 12a had a JAK3 inhibitory IC₅₀ of 6.2 nM and demonstrated immunomodulating effects. nih.gov These successes underscore the power of SBDD in accelerating the development of novel therapeutics based on the pyrazolopyridine scaffold.
Q & A
What are the key challenges in synthesizing 1H-Pyrazolo[3,4-c]pyridin-3-amine, and how can they be methodologically addressed?
The primary challenges include achieving regioselective cyclization and avoiding byproducts. Methodological solutions involve:
- Regioselective cyclization : Use transition metal catalysts (e.g., Pd or Cu) to direct bond formation and improve selectivity .
- Reaction optimization : Employ controlled conditions (e.g., reflux in ethanol or acetonitrile) and stoichiometric ratios of precursors like pyridine N-oxides and hydrazines .
- Purification : Utilize column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate the pure compound .
Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identifies NH₂ groups (stretching vibrations at 3448–3176 cm⁻¹) and confirms cyclization by the absence of nitrile (CN) bands .
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ signals at δ 4.59–12.46 ppm) and carbon frameworks, ensuring correct ring fusion .
- Mass spectrometry : Validates molecular weight (163.17 g/mol) and fragmentation patterns .
How can reaction yields for this compound derivatives be optimized during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions, while ethanol facilitates hydrazine-based cyclization .
- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) improve Suzuki or Buchwald-Hartwig coupling efficiency for functionalized derivatives .
- Temperature control : Reflux conditions (80–120°C) balance reaction speed and byproduct minimization .
What computational methods are recommended for predicting biological target interactions of this compound?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases) by simulating interactions with the pyrazolo-pyridine core .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at position 4/5) with activity trends .
- Fragment-based screening : Identifies pharmacophoric features for optimizing binding to targets like FGFRs or mGlu4 receptors .
How do structural modifications at the 3-amino position influence the compound’s bioactivity?
- Electrophilic substitution : Acylation or sulfonation of the NH₂ group can enhance solubility or target affinity. For example, introducing aryl groups via Buchwald-Hartwig amination improves kinase inhibition .
- Bioisosteric replacement : Replacing NH₂ with azido or hydrazino groups alters reactivity and metabolic stability, as seen in analogs with FGFR inhibitory activity .
What experimental protocols are recommended for evaluating enzyme inhibitory activity?
- In vitro kinase assays : Measure IC₅₀ values using ATP-dependent phosphorylation assays (e.g., ADP-Glo™ for mGlu4 PAM activity) .
- Cell-based models : Test antiproliferative effects in cancer lines (e.g., MCF-7) to assess anticancer potential .
- Counter-screening : Validate selectivity against off-target enzymes (e.g., COX-2) to minimize toxicity .
How can researchers resolve contradictions in reported biological activities of pyrazolo-pyridine derivatives?
- Standardized assays : Replicate studies under consistent conditions (e.g., pH, temperature, and cell lines) to isolate structural effects .
- SAR analysis : Systematically vary substituents (e.g., phenyl vs. chlorophenyl at position 4) to identify critical pharmacophores .
- Meta-analysis : Cross-reference data from multiple studies to distinguish compound-specific effects from assay variability .
What strategies are effective for improving the metabolic stability of this compound derivatives?
- Halogenation : Introduce chloro or fluoro groups at aromatic positions to block oxidative metabolism .
- Prodrug design : Mask the NH₂ group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
- Cytochrome P450 inhibition studies : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .
How can researchers validate the proposed mechanism of action for this compound in disease models?
- Gene knockout/knockdown : Use CRISPR-Cas9 to silence target genes (e.g., FGFRs) and assess activity loss .
- Biochemical profiling : Employ thermal shift assays or SPR to confirm direct binding to purported targets .
- In vivo efficacy : Test in rodent models (e.g., Parkinson’s disease) with pharmacokinetic monitoring to correlate exposure and effect .
What are the best practices for analyzing structure-activity relationships (SAR) in pyrazolo-pyridine analogs?
- Diverse substituent libraries : Synthesize derivatives with variations at positions 4, 5, and 6 to map steric/electronic requirements .
- 3D-QSAR modeling : Apply CoMFA or CoMSIA to visualize electrostatic/hydrophobic fields driving activity .
- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
